molecular formula C17H13Cl3N2O2 B12621767 Ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-5-cyano-6-methylpyridine-3-carboxylate

Ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-5-cyano-6-methylpyridine-3-carboxylate

Cat. No.: B12621767
M. Wt: 383.7 g/mol
InChI Key: HTAPAQFSGCRJET-UHFFFAOYSA-N
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Description

Ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-5-cyano-6-methylpyridine-3-carboxylate is a complex organic compound with a unique structure that includes a pyridine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-5-cyano-6-methylpyridine-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of a base to form a substituted pyridine intermediate. This intermediate is then subjected to further reactions, including chloromethylation and esterification, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-5-cyano-6-methylpyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-5-cyano-6-methylpyridine-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-5-cyano-6-methylpyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the nature of the target and the pathway involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(chloromethyl)-4-(2,4-dichlorophenyl)-5-cyano-6-methylpyridine-3-carboxylate: shares similarities with other pyridine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of novel molecules and the development of new pharmaceuticals.

Properties

Molecular Formula

C17H13Cl3N2O2

Molecular Weight

383.7 g/mol

IUPAC Name

ethyl 2-(chloromethyl)-5-cyano-4-(2,4-dichlorophenyl)-6-methylpyridine-3-carboxylate

InChI

InChI=1S/C17H13Cl3N2O2/c1-3-24-17(23)16-14(7-18)22-9(2)12(8-21)15(16)11-5-4-10(19)6-13(11)20/h4-6H,3,7H2,1-2H3

InChI Key

HTAPAQFSGCRJET-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(N=C1CCl)C)C#N)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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